molecular formula C6H12ClF2NO B2962166 3-AMINO-3-CYCLOPROPYL-2,2-DIFLUOROPROPAN-1-OL HYDROCHLORIDE CAS No. 2243515-20-8

3-AMINO-3-CYCLOPROPYL-2,2-DIFLUOROPROPAN-1-OL HYDROCHLORIDE

Cat. No.: B2962166
CAS No.: 2243515-20-8
M. Wt: 187.61
InChI Key: MVSFJPVZJQSEQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-3-cyclopropyl-2,2-difluoropropan-1-ol hydrochloride is a chemical compound with the molecular formula C6H11F2NO·HCl. It is a white crystalline powder that is soluble in water and commonly used in organic synthesis and various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-3-cyclopropyl-2,2-difluoropropan-1-ol hydrochloride typically involves the reaction of 3-amino-2,2-difluoropropanol with hydrochloric acid (HCl). The reaction is carried out under controlled conditions to ensure the purity and yield of the final product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions in specialized reactors. The process includes the careful control of temperature, pressure, and pH to optimize the yield and quality of the product. The compound is then purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-cyclopropyl-2,2-difluoropropan-1-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

3-Amino-3-cyclopropyl-2,2-difluoropropan-1-ol hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-amino-3-cyclopropyl-2,2-difluoropropan-1-ol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-3-cyclopropyl-2,2-difluoropropan-1-ol hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

IUPAC Name

3-amino-3-cyclopropyl-2,2-difluoropropan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F2NO.ClH/c7-6(8,3-10)5(9)4-1-2-4;/h4-5,10H,1-3,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVSFJPVZJQSEQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C(CO)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.